Takinib

Descripción general

Descripción

Takinib es un inhibidor potente y selectivo de la quinasa 1 activada por el factor de crecimiento transformante beta (TAK1). TAK1 es un mediador crucial en diversos procesos celulares, incluida la inflamación, la apoptosis y las respuestas inmunitarias. This compound ha llamado la atención por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer y las enfermedades autoinmunitarias mediante la modulación de las vías de señalización del factor de necrosis tumoral alfa (TNF-α) .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Takinib implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial de this compound requiere escalar las rutas de síntesis manteniendo estrictas medidas de control de calidad. Esto implica optimizar las condiciones de reacción, los procesos de purificación y garantizar el cumplimiento de las normas reglamentarias. El uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) es esencial para monitorizar la calidad y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Takinib principalmente experimenta reacciones de sustitución, donde se introducen o modifican grupos funcionales específicos para mejorar su actividad biológica. También puede participar en reacciones de oxidación y reducción bajo ciertas condiciones .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen disolventes orgánicos como dimetilsulfóxido (DMSO), catalizadores como paladio sobre carbón (Pd/C) y agentes oxidantes como peróxido de hidrógeno (H₂O₂). Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos Principales Formados: Los productos principales formados a partir de estas reacciones son varios derivados de this compound, cada uno con propiedades únicas y posibles aplicaciones terapéuticas. Estos derivados a menudo se prueban para su eficacia en la inhibición de TAK1 y la modulación de las vías de señalización de TNF-α .

Aplicaciones Científicas De Investigación

Rheumatoid Arthritis

Research has demonstrated that Takinib effectively reduces inflammation in rheumatoid arthritis models. In vitro studies showed that this compound treatment led to a significant decrease in TNF secretion from human rheumatoid arthritis synovial fibroblasts (RASFs) . The compound inhibited multiple signaling pathways, particularly the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in mediating inflammatory responses.

Inflammatory Bowel Disease

This compound has shown potential in treating inflammatory bowel disease (IBD). Studies indicate that it can suppress pro-inflammatory cytokine production in intestinal epithelial cells, thereby mitigating inflammation associated with IBD . This effect is particularly relevant for patients suffering from chronic inflammation in the gastrointestinal tract.

Sepsis and Systemic Inflammatory Response Syndrome

In animal models of sepsis, this compound administration significantly reduced serum levels of TNF and interleukin-6 (IL-6) following lipopolysaccharide (LPS) challenge . The results suggest that this compound may serve as an effective therapeutic agent for managing systemic inflammatory response syndrome, characterized by overwhelming inflammation leading to organ dysfunction.

Tumor Growth and Metastasis

This compound's inhibitory effects on TAK1 have been linked to reduced tumor growth and metastasis in various cancer models. Studies indicate that this compound induces apoptosis in cancer cells through TNF-alpha stimulation . Its ability to target TAK1 selectively makes it a valuable candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Anti-Angiogenic Properties

This compound has demonstrated anti-angiogenic effects by inhibiting pro-angiogenic signaling pathways associated with tumor progression. By reducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors, this compound may limit tumor vascularization, thereby hindering tumor growth .

Neuroprotection after Traumatic Brain Injury

Recent studies highlight this compound's neuroprotective properties following traumatic brain injury (TBI). In experimental models, this compound administration reduced microglial M1 polarization and oxidative stress, leading to improved neurological outcomes . By mitigating neuroinflammation and neuronal apoptosis, this compound presents a promising therapeutic avenue for managing brain injuries.

Stroke Management

This compound's role in stroke management has also been explored. It has been shown to attenuate early brain injury following subarachnoid hemorrhage by reducing neuroinflammation and oxidative damage . These findings suggest its potential application in acute stroke therapy.

Case Studies and Research Findings

Mecanismo De Acción

Takinib ejerce sus efectos inhibiendo selectivamente TAK1, una quinasa involucrada en la vía de señalización de TNF-α. Al unirse al bolsillo de unión al ATP de TAK1, this compound evita la fosforilación y activación de las moléculas de señalización descendentes, lo que finalmente conduce a la apoptosis en las células estimuladas por TNF-α. Este mecanismo es particularmente eficaz en modelos de artritis reumatoide y cáncer de mama metastásico .

Comparación Con Compuestos Similares

Takinib a menudo se compara con otros inhibidores de TAK1, como 5Z-7-oxozeanol (5ZO) y NG-25. Si bien todos estos compuestos se dirigen a TAK1, this compound se distingue por su mayor potencia y selectividad. Por ejemplo, this compound tiene una concentración inhibitoria (IC50) de 9.5 nanomolar, en comparación con 22 nanomolar para 5ZO . Además, la estructura única de aminobenzimidazol de this compound contribuye a su superior afinidad de unión y actividad inhibitoria .

Compuestos Similares:

- 5Z-7-oxozeanol (5ZO)

- NG-25

- Cannflavin A (un compuesto natural con actividad inhibitoria de TAK1)

Las propiedades únicas de this compound y su potente actividad inhibitoria lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

Takinib is a selective inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1), a kinase that plays a critical role in various cellular processes, including inflammation, apoptosis, and cellular survival. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound selectively targets TAK1, inhibiting its activity through competitive binding in the ATP-binding pocket. This interaction leads to a decrease in downstream signaling pathways associated with inflammation and cell survival. Notably, this compound has shown significant potency in inducing apoptosis in cancer cells and modulating inflammatory responses in various disease models.

Key Mechanisms:

- Competitive Inhibition : this compound binds to TAK1, preventing its autophosphorylation and activation.

- Induction of Apoptosis : In TNFα-stimulated models, this compound promotes apoptosis by inhibiting TAK1-mediated survival pathways .

- Reduction of Pro-inflammatory Cytokines : this compound decreases levels of TNFα and IL-1β, contributing to its anti-inflammatory effects .

1. Cancer Models

In studies involving breast cancer and rheumatoid arthritis models, this compound demonstrated significant anti-tumor activity by inducing apoptosis in TNFα-stimulated cells. The compound showed a strong selectivity for TAK1 over other kinases, which was confirmed through kinome-wide screening .

2. Traumatic Brain Injury (TBI)

This compound has been investigated for its neuroprotective effects in TBI models. In rat studies, administration of this compound post-injury resulted in:

- Decreased levels of phosphorylated TAK1 and nuclear p65.

- Reduced expression of pro-inflammatory cytokines.

- Enhanced expression of tight junction proteins, leading to reduced cerebral edema .

3. Rheumatoid Arthritis

In human synovial fibroblasts, this compound inhibited inflammatory markers by interfering with IL-1β-induced signaling pathways. The compound showed efficacy in reducing TNFα production even at low concentrations .

4. Subarachnoid Hemorrhage (SAH)

Research indicated that this compound mitigated early brain injury following SAH by:

- Suppressing M1 microglial polarization.

- Reducing oxidative damage and neuronal apoptosis.

- Improving neurological outcomes post-injury .

Data Tables

Case Study: Neuroprotection in TBI

A study conducted on Sprague-Dawley rats demonstrated that this compound significantly reduced the progression of TBI by inhibiting TAK1 activation and subsequent inflammatory responses. Histological assessments revealed improved neuronal morphology and reduced apoptosis markers following treatment with this compound.

Case Study: Inflammation in Rheumatoid Arthritis

In vitro studies using human rheumatoid arthritis synovial fibroblasts showed that this compound effectively decreased IL-1β-induced STAT3 activation and TNFα production, highlighting its potential as an anti-inflammatory agent in autoimmune diseases.

Propiedades

IUPAC Name |

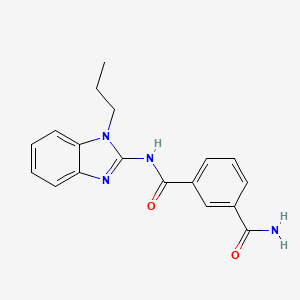

3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZVVPXKJGOFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111556-37-6 | |

| Record name | Takinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAKINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.